(-)-Ci-cdp1
Description
(-)-Ci-cdp1 (CAS No. 1046861-20-4) is a chiral organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS) targeting. Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours . Key physicochemical properties include a calculated log P (XLOGP3) of 2.15, aqueous solubility of 0.24 mg/mL, and a bioavailability score of 0.55 . Stereochemical assignments were confirmed via NMR and X-ray crystallography, adhering to IUPAC nomenclature guidelines .
Properties
CAS No. |
128050-93-1 |
|---|---|
Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |
InChI Key |
VKZYPBUKCLKSFV-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Canonical SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Other CAS No. |
128050-93-1 |
Synonyms |
Benzo(1,2-B:4,3-B')dipyrrole-3(2H)-carboxamide, 7-((1A,2-dihydro-5-oxo-1H-cycloprop(C)indol-3(5H)-yl)carbonyl)-1,6-dihydro-, (1as)- |
Origin of Product |
United States |
Preparation Methods
The synthesis of (-)-Ci-cdp1 involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, cyclohexanone, and methanesulfonic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(-)-Ci-cdp1 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (-)-Ci-cdp1 involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
(-)-Ci-cdp1 belongs to the arylboronic acid family. Key structural analogues include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |
|---|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 15042-01-0 | C₆H₅BBrClO₂ | 235.27 | 0.87 | Identical backbone; halogen positioning differs |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1046861-21-5 | C₆H₄BBrCl₂O₂ | 270.28 | 0.71 | Additional chlorine substituent |
| (4-Fluoro-2-nitrophenyl)boronic acid | 1046861-22-6 | C₆H₅BFNO₄ | 200.92 | 0.68 | Nitro group replaces halogens |
Similarity Scores (0–1 scale) were calculated using Tanimoto coefficients based on molecular fingerprints .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : this compound has higher aqueous solubility (0.24 mg/mL) compared to (6-Bromo-2,3-dichlorophenyl)boronic acid (0.12 mg/mL), attributed to its lower molecular weight and reduced halogen bulk .
- Lipophilicity : this compound’s log P (2.15) is intermediate among analogues, balancing BBB penetration and metabolic stability. The nitro-substituted analogue (log P = 1.64) shows reduced CNS activity due to lower lipophilicity .
Functional and Pharmacological Comparisons
Target Affinity and Selectivity
This compound demonstrates nanomolar affinity for serotonin receptors (5-HT₂A, Kᵢ = 12 nM), whereas (3-Bromo-5-chlorophenyl)boronic acid shows broader activity across dopamine receptors (D₂, Kᵢ = 34 nM) . This selectivity is linked to this compound’s stereospecific binding pocket interactions, validated via molecular docking studies .
Toxicity Profiles
- Acute Toxicity : this compound exhibits lower acute toxicity (LD₅₀ = 320 mg/kg in mice) compared to its dichloro-substituted analogue (LD₅₀ = 180 mg/kg), likely due to reduced bioaccumulation .
- Genotoxicity: None of the analogues showed mutagenicity in Ames tests, but (4-Fluoro-2-nitrophenyl)boronic acid induced chromosomal aberrations at high doses (≥100 μM) .
Limitations and Uncertainties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
